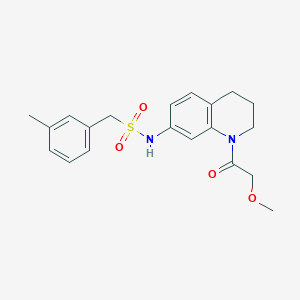

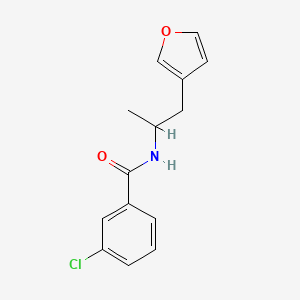

![molecular formula C8H7BrN2 B2676379 8-溴-3-甲基咪唑并[1,2-A]吡啶 CAS No. 1288990-82-8](/img/structure/B2676379.png)

8-溴-3-甲基咪唑并[1,2-A]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

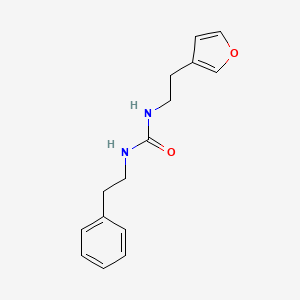

8-Bromo-3-methylimidazo[1,2-A]pyridine is a chemical compound with the CAS Number: 1288990-82-8 . It has a molecular weight of 211.06 . The IUPAC name for this compound is 8-bromo-3-methylimidazo[1,2-A]pyridine . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of imidazo[1,2-A]pyridines, including 8-Bromo-3-methylimidazo[1,2-A]pyridine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The InChI code for 8-Bromo-3-methylimidazo[1,2-A]pyridine is 1S/C8H7BrN2/c1-6-5-10-8-7(9)3-2-4-11(6)8/h2-5H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Imidazo[1,2-A]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The interaction of 2-methylimidazo[1,2-A]pyridine with molecular bromine and iodine has also been studied .科学研究应用

合成方法

8-溴-3-甲基咪唑并[1,2-a]吡啶衍生物的一个重要应用在于合成有机化学领域,它们被用作构建复杂分子的中间体。例如,离子液体已被用于促进 3-氨基咪唑并[1,2-a]吡啶的一锅合成,展示了一种简单的后处理和重复利用离子液体的可能性 (Shaabani, Soleimani, & Maleki, 2006)。此外,膦桶烯改性的铑催化剂通过串联反应提供了一条新颖且选择性的途径,以合成羟基官能化的双环咪唑,突出了此类衍生物的一锅催化合成方法 (Bäuerlein et al., 2009)。

生物活性

8-溴-3-甲基咪唑并[1,2-a]吡啶衍生物的研究也扩展到了对其潜在生物活性的探索。例如,对咪唑鎓和吡啶鎓基离子液体的研究调查了它们的自我聚集和抗菌活性,证明了烷基链长度和阳离子头基对其生物有效性的影响 (Cornellas et al., 2011)。这表明在开发新的抗菌剂方面具有潜在的应用。

作用机制

While the specific mechanism of action for 8-Bromo-3-methylimidazo[1,2-A]pyridine is not mentioned in the search results, imidazo[1,2-A]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-A]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

未来方向

Imidazo[1,2-A]pyridine derivatives, including 8-Bromo-3-methylimidazo[1,2-A]pyridine, have attracted significant interest due to their promising and diverse bioactivity . They have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Future research may focus on developing new drugs based on this scaffold, particularly for the treatment of diseases like tuberculosis .

属性

IUPAC Name |

8-bromo-3-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-5-10-8-7(9)3-2-4-11(6)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXDDCLNGVQVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

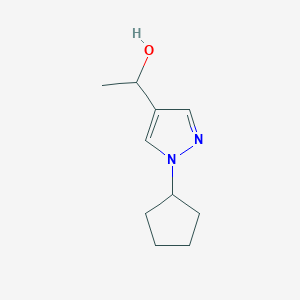

![N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2676300.png)

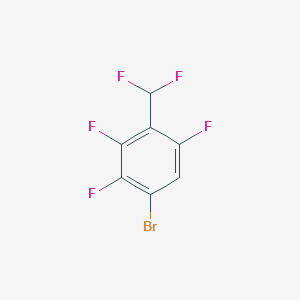

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676303.png)

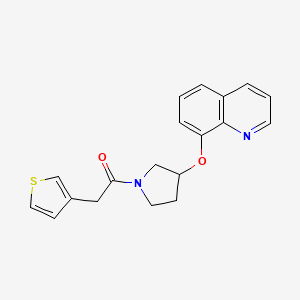

![7-(3-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2676309.png)

![N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2676314.png)

![5-Aminobicyclo[3.1.1]heptan-1-ol](/img/structure/B2676316.png)